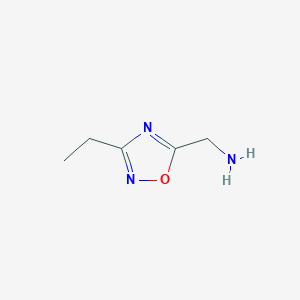
2-(4-Methylpiperidin-1-yl)benzonitrile
Übersicht
Beschreibung
2-(4-Methylpiperidin-1-yl)benzonitrile is a chemical compound . It has a molecular weight of 200.28 dalton .
Molecular Structure Analysis
The molecular formula of 2-(4-Methylpiperidin-1-yl)benzonitrile is C13H16N2 . The InChI string is InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 . The Canonical SMILES is CN1CCN(CC1)C2=CC=CC=C2C#N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methylpiperidin-1-yl)benzonitrile include a molecular weight of 201.27 g/mol, an XLogP3-AA of 1.6, no hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, an exact mass of 201.126597491 g/mol, a monoisotopic mass of 201.126597491 g/mol, a topological polar surface area of 30.3 Ų, 15 heavy atoms, and no formal charge .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The compound has been found useful in antiviral research. For instance, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a related compound, demonstrated significant antiviral activity against Hepatitis C Virus (HCV). It was identified as a promising HCV entry inhibitor, potentially beneficial for single or combinational therapeutic approaches due to its high sensitivity to clinical resistant HCV mutants and synergistic effect with clinical drugs (Xin-bei Jiang et al., 2020).
Antimicrobial Activity
Compounds related to 2-(4-Methylpiperidin-1-yl)benzonitrile have been shown to possess antimicrobial properties. For example, 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles exhibited notable in vitro antibacterial and antifungal activities (C. Kuş et al., 1996).
Cancer Research
In cancer research, derivatives of benzonitrile have been utilized. A study involving the synthesis and structure elucidation of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex revealed potential anticancer activity against U937 human monocytic cells (Pradip K. Bera et al., 2021).
Optical and Electrochemical Applications
Compounds based on (-1-cyanovinyl)benzonitrile have shown promise in optical and electrochemical applications, particularly in nonlinear optical (NLO) properties. These findings are significant in the development of materials for NLO applications (Lucia Mydlova et al., 2020).
Ligand and Receptor Research
In the field of histamine receptor research, 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor showed potential for use in anti-inflammatory and pain management applications (R. Altenbach et al., 2008).
Pharmaceutical Development
The compound's derivatives have been explored for their potential in pharmaceutical development. For example, a study on selective androgen receptor modulators (SARMs) identified 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative as a clinical candidate with promising profiles in pharmacokinetic, nuclear selectivity, and toxicological studies (Katsuji Aikawa et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVFVZZUIIZJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565625 | |
| Record name | 2-(4-Methylpiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)benzonitrile | |
CAS RN |
158115-67-4 | |
| Record name | 2-(4-Methylpiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)










